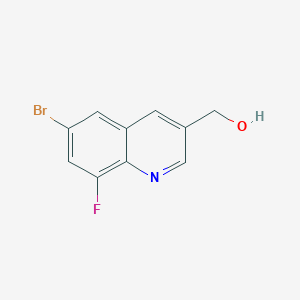

(6-Bromo-8-fluoro-3-quinolyl)methanol

Description

Properties

IUPAC Name |

(6-bromo-8-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-8-2-7-1-6(5-14)4-13-10(7)9(12)3-8/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHACVFPLLNEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction to the Alcohol:the Resulting Carbaldehyde or Carboxylate Ester at the C3 Position Can then Be Readily Reduced to the Target Hydroxymethyl Group. Standard Reducing Agents Such As Sodium Borohydride in an Alcoholic Solvent Are Effective for the Reduction of the Aldehyde to the Primary Alcohol.nih.govthis Two Step Sequence, Combining a Regioselective Friedländer Condensation with a Subsequent Reduction, Represents a Highly Efficient and Precise Route to 6 Bromo 8 Fluoro 3 Quinolyl Methanol.

Optimization of Reaction Conditions and Catalyst Systems

Exploration of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of (6-Bromo-8-fluoro-3-quinolyl)methanol, particularly in the Friedländer annulation step. ijpsjournal.com Traditional methods often rely on harsh acid catalysts like concentrated sulfuric acid. nih.gov Green alternatives focus on using milder, reusable, and less hazardous catalysts and solvents.

Several eco-friendly catalytic systems have been developed for Friedländer-type reactions, including:

Solid Acid Catalysts: Reusable catalysts like Nafion or zeolites can replace corrosive liquid acids, simplifying workup and minimizing waste. nih.gov

Mild Brønsted Acids: p-Toluenesulfonic acid offers a less harsh alternative to sulfuric acid. organic-chemistry.org

Nanoparticle Catalysts: Magnetic nanoparticles have been employed as efficient and recyclable catalysts for quinoline (B57606) synthesis. cell.comnih.gov

Green Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions significantly improves the environmental profile of the synthesis. ijpsjournal.comnih.gov

| Catalyst System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Solvent-free | High efficiency, avoids hazardous solvents. | organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | Ethanol | Rapid reaction times, efficient catalysis. | iipseries.org |

| Fe3O4 Nanoparticles | Water / Ethanol | Recyclable magnetic catalyst, green solvent compatibility. | nih.gov |

| Brønsted acid functionalized g-C3N4 | Ethanol | Metal-free, heterogeneous, good reusability. | nih.gov |

| Formic Acid | Neat | Biodegradable catalyst, mild conditions. | ijpsjournal.com |

Process Intensification and Scale-Up Considerations for Efficient Production

For the large-scale production of this compound, process intensification through technologies like continuous flow chemistry offers significant advantages over traditional batch processing. syrris.com Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors.

Key benefits for quinoline synthesis include:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with handling reactive intermediates. syrris.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to cleaner reactions and higher yields.

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. syrris.com

High Throughput: Continuous processing can generate products at rates of grams per hour, making it suitable for industrial production. vapourtec.comresearchgate.net

Both the Friedländer cyclization and the subsequent reduction step can be adapted to continuous flow setups, allowing for a streamlined, multi-step synthesis with minimal manual handling. vapourtec.com

Divergent Synthesis from Pre-existing Halogenated Quinolines

A divergent synthetic approach offers an alternative strategy, starting from a common, pre-existing halogenated quinoline scaffold and introducing the final functionalities through a series of selective modifications. researchgate.netorganic-chemistry.org This method can be valuable for creating analogues and exploring structure-activity relationships.

A plausible divergent route to this compound could begin with a 3,6,8-trihaloquinoline (e.g., 3,6-dibromo-8-fluoroquinoline). The key challenge in this approach is the regioselective functionalization of the C3 position while leaving the C6 and C8 halogens intact. The differential reactivity of the halogen atoms is critical. Often, halogens at the C4 position are highly activated towards nucleophilic substitution or metal-catalyzed cross-coupling, and similar reactivity can be inferred for other positions on the pyridine (B92270) ring compared to the benzene (B151609) ring. nih.gov

A potential synthetic sequence could involve:

Selective C3 Functionalization: A regioselective palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, could be employed. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to selectively react at the C3-halogen.

Conversion to a C3-Carbonyl: The group installed at C3 (e.g., an alkyne from a Sonogashira reaction) would then be converted into a carbonyl group (aldehyde or ketone).

Reduction: The final step would be the reduction of the C3-carbonyl group to the hydroxymethyl functionality, as described previously.

This approach relies heavily on achieving high regioselectivity in the initial functionalization step, which can be influenced by both the electronic nature of the quinoline ring and the steric environment around each halogen atom.

| Starting Material | Reaction Type | Position(s) Functionalized | Comments | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Suzuki-Miyaura Coupling | C4, C6, C8 | Lack of selectivity observed; excess arylboronic acid led to trisubstitution. | nih.gov |

| 8-Bromo-6-chloroquinoline | Borylation / Suzuki Coupling | C6, C8 | One-pot reaction with excess reagents afforded the 6,8-diphenyl product. | nih.gov |

| 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one | Sequential Pd-Coupling | C3 then C6 | Demonstrates regioselective functionalization is possible based on differential halogen reactivity. | researchgate.net |

Functional Group Interconversions on Quinolyl Halides

A primary and efficient method for the synthesis of this compound involves the functional group interconversion of a more readily accessible precursor, namely the corresponding carboxylic acid ester. The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis.

A likely precursor for this synthesis is methyl 6-bromo-8-fluoroquinoline-3-carboxylate. This starting material can be reduced to the target primary alcohol, this compound. Several reducing agents are capable of effecting this transformation, with Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H) being the most common and effective choices.

Reduction using Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding alcohols. byjus.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. byjus.com

The general transformation can be represented as follows:

Starting Material: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate

Reagent: Lithium Aluminum Hydride (LiAlH₄)

Solvent: Anhydrous Tetrahydrofuran (THF)

Work-up: Aqueous work-up (e.g., with water and/or dilute acid)

Product: this compound

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a subsequent second hydride attack on the intermediate aldehyde, which is then protonated during the work-up to yield the primary alcohol. libretexts.org

Reduction using Diisobutylaluminum Hydride (DIBAL-H):

Diisobutylaluminum hydride is another powerful reducing agent, often used for the reduction of esters to either aldehydes or primary alcohols, depending on the reaction conditions. wikipedia.orgchemistrysteps.com To achieve the full reduction to the primary alcohol, an excess of DIBAL-H and higher temperatures may be required, whereas using a stoichiometric amount at low temperatures (e.g., -78 °C) can often stop the reaction at the aldehyde stage. chemistrysteps.comadichemistry.com

For the synthesis of this compound, the reaction would be set up to favor the complete reduction.

Starting Material: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate

Reagent: Diisobutylaluminum Hydride (DIBAL-H)

Solvent: Anhydrous solvent (e.g., Toluene, Hexane)

Work-up: Aqueous or acidic work-up

Product: this compound

The choice between LiAlH₄ and DIBAL-H may depend on factors such as the presence of other reducible functional groups in the molecule and desired selectivity.

Below is a table summarizing the key aspects of these reduction methods.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| Methyl 6-bromo-8-fluoroquinoline-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Anhydrous conditions, followed by aqueous work-up | This compound |

| Methyl 6-bromo-8-fluoroquinoline-3-carboxylate | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or Hexane | Anhydrous conditions, careful temperature control | This compound |

Stereoselective Synthesis of Enantiopure this compound (if chiral)

The concept of stereoselective synthesis is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. A common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.

In the case of this compound, the carbon atom of the methanol (B129727) group (-CH₂OH) is bonded to two hydrogen atoms, a hydroxyl group (-OH), and the C3 carbon of the quinoline ring. As this carbon is not bonded to four different groups, it is not a stereocenter. Therefore, this compound is an achiral molecule.

Since the molecule is achiral, it does not exist as a pair of enantiomers, and consequently, the principles of stereoselective synthesis to produce an enantiopure form are not applicable.

Chemical Reactivity and Mechanistic Transformations of 6 Bromo 8 Fluoro 3 Quinolyl Methanol

Reactions of the Primary Alcohol Moiety

The primary alcohol group attached to the C3 position of the quinoline (B57606) ring is a key site for various functional group interconversions. Its reactivity is typical of a primary alcohol, but can be influenced by the electronic nature of the substituted quinoline core.

Derivatization via Esterification and Etherification

The hydroxyl group of (6-bromo-8-fluoro-3-quinolyl)methanol can be readily converted into esters and ethers, which are common strategies for prodrug synthesis or for modifying the physicochemical properties of the molecule.

Esterification: The formation of esters is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, often requiring elevated temperatures and removal of water to drive the equilibrium towards the product. Alternatively, for a more reactive approach, the use of acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, at milder temperatures provides a high yield of the corresponding ester.

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide to yield the desired ether. The choice of base and solvent is crucial to ensure efficient conversion and to avoid competing elimination reactions.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | (6-Bromo-8-fluoro-3-quinolyl)methyl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | (6-Bromo-8-fluoro-3-quinolyl)methyl benzoate |

Selective Oxidation Pathways to Carbonyl Compounds

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the aldehyde, (6-bromo-8-fluoro-3-quinoline)carbaldehyde, requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent like dichloromethane (B109758) are commonly employed for this transformation.

For the synthesis of 6-bromo-8-fluoroquinoline-3-carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4). These reactions are typically carried out under more vigorous conditions to ensure complete conversion of the alcohol.

Table 2: Oxidation Products of this compound

| Product | Oxidizing Agent |

|---|---|

| (6-Bromo-8-fluoro-3-quinoline)carbaldehyde | Pyridinium Chlorochromate (PCC) |

| 6-Bromo-8-fluoroquinoline-3-carboxylic acid | Potassium Permanganate (KMnO4) |

Nucleophilic Substitutions and Rearrangements Involving the Hydroxyl Group

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester, such as a tosylate or mesylate, or to a halide.

Once activated, the resulting electrophilic carbon center can be attacked by a variety of nucleophiles. For instance, treatment with a hydrohalic acid (e.g., HBr, HCl) can convert the alcohol into the corresponding halomethylquinoline. The tosylated or mesylated intermediate is particularly useful as it can be displaced by a wide range of nucleophiles, including azides, cyanides, and thiols, to introduce diverse functionalities at the 3-position of the quinoline ring. Rearrangements of the quinolinylmethanol scaffold itself are not commonly observed under standard nucleophilic substitution conditions due to the stability of the primary carbocation that would be formed.

Reactivity of the Halogen Substituents on the Quinolyl Ring

The bromine and fluorine atoms on the quinoline ring offer opportunities for further molecular diversification, primarily through transition-metal-catalyzed cross-coupling reactions at the bromo position and nucleophilic aromatic substitution at the fluoro position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond at the 6-position of the quinoline ring is susceptible to oxidative addition to a low-valent palladium species, making it an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 6-position.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromoquinoline with an alkene to form a new, more substituted alkene. This reaction is a valuable method for the vinylation of the quinoline core.

Table 3: Potential Products of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product |

|---|---|---|

| Suzuki | Phenylboronic acid | (8-Fluoro-6-phenyl-3-quinolyl)methanol |

| Sonogashira | Ethynylbenzene | (8-Fluoro-6-(phenylethynyl)-3-quinolyl)methanol |

| Heck | Styrene | (E)-(8-Fluoro-6-(2-phenylvinyl)-3-quinolyl)methanol |

Nucleophilic Aromatic Substitution (SNAr) Studies at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorine atom at the 8-position. In SNAr reactions, the rate of substitution is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond and facilitates nucleophilic attack.

While the quinoline ring itself is somewhat electron-deficient, the absence of a strong electron-withdrawing group ortho or para to the fluorine atom in this compound suggests that forcing conditions, such as high temperatures and strong nucleophiles, may be required for SNAr to occur at the C8 position. Potential nucleophiles for this transformation include alkoxides, thiolates, and amines. The outcome of such reactions would be the displacement of the fluoride (B91410) ion by the incoming nucleophile.

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange represents a powerful strategy for the functionalization of aryl halides, and this compound is a prime candidate for such transformations. This process typically involves the reaction of the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate. wikipedia.orgtcnj.edu In the case of this compound, the bromine atom at the C-6 position is significantly more susceptible to this exchange than the fluorine atom at C-8, due to the weaker C-Br bond compared to the C-F bond.

The reaction proceeds via a nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of the corresponding 6-lithio-8-fluoro-3-quinolyl)methanol intermediate. This species is a potent nucleophile and can be subsequently quenched with a wide array of electrophiles to introduce new functional groups at the C-6 position. tcnj.edunih.gov The general scheme for this two-step process is illustrated below:

Scheme 1: Metal-Halogen Exchange and Electrophilic Quenching

Where:

R-Li: Organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi)

E+: Electrophile

The choice of electrophile determines the nature of the newly introduced substituent. A variety of electrophiles can be employed, leading to a diverse range of functionalized quinoline derivatives.

| Electrophile (E+) | Resulting Functional Group at C-6 | Product Class |

|---|---|---|

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) | Aldehydes |

| CO2 (Carbon dioxide) | -COOH (Carboxyl) | Carboxylic Acids |

| R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) | Alcohols |

| R-CO-R' (Ketone) | -C(OH)RR' (Tertiary alcohol) | Alcohols |

| R-X (Alkyl halide) | -R (Alkyl) | Alkyl-substituted quinolines |

The success of these reactions is often dependent on careful control of reaction conditions, particularly temperature, to prevent side reactions. The highly reactive nature of the aryllithium intermediate necessitates an inert atmosphere and anhydrous solvents.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinolyl Core

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution:

In general, electrophilic aromatic substitution (EAS) on the quinoline ring occurs preferentially on the benzene (B151609) ring (positions 5, 6, 7, and 8) rather than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. vaia.comquimicaorganica.org In this compound, the directing effects of the bromo and fluoro substituents must be considered. Both are deactivating groups but are ortho, para-directing.

The fluoro group at C-8 will direct incoming electrophiles to the C-7 and C-5 positions.

The bromo group at C-6 will direct incoming electrophiles to the C-5 and C-7 positions.

Therefore, electrophilic substitution is most likely to occur at the C-5 and C-7 positions, with the precise outcome potentially depending on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The presence of the electronegative fluorine atom at C-8 and the bromine atom at C-6 makes the quinoline core of this compound susceptible to nucleophilic attack.

The electron-withdrawing nature of the nitrogen atom in the quinoline ring, coupled with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack. The positions ortho and para to the activating groups are the most favorable sites for nucleophilic substitution. In this molecule, both the C-6 and C-8 positions, bearing the leaving groups (Br and F), are activated. While bromide is generally a better leaving group than fluoride in SN2 reactions, in SNAr the high electronegativity of fluorine can make the attached carbon more electrophilic and thus more susceptible to initial nucleophilic attack, which is often the rate-determining step. youtube.com

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| RO- (Alkoxide) | (6-Alkoxy-8-fluoro-3-quinolyl)methanol or (6-Bromo-8-alkoxy-3-quinolyl)methanol | Nucleophilic Aromatic Substitution (SNAr) |

| R2N- (Amine) | (6-(Dialkylamino)-8-fluoro-3-quinolyl)methanol or (6-Bromo-8-(dialkylamino)-3-quinolyl)methanol | |

| RS- (Thiolate) | (6-(Alkylthio)-8-fluoro-3-quinolyl)methanol or (6-Bromo-8-(alkylthio)-3-quinolyl)methanol |

Development of Novel Functionalization Strategies and Analogs

The chemical reactivity of this compound provides a platform for the development of novel functionalization strategies and the synthesis of a diverse range of analogs.

Building upon the metal-halogen exchange and nucleophilic substitution reactions, various strategies can be employed. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized at the C-6 position following the initial metal-halogen exchange to form carbon-carbon and carbon-heteroatom bonds.

Furthermore, the methanol (B129727) group at the 3-position offers another site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. These transformations, in combination with modifications on the quinoline core, allow for the generation of a library of analogs with varied electronic and steric properties. The synthesis of functionalized quinolines is an active area of research due to their prevalence in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov

Recent advances in C-H functionalization could also provide novel pathways for the direct introduction of functional groups onto the quinoline core, potentially at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions. nih.gov These modern synthetic methods open up new avenues for creating structurally complex and diverse analogs of this compound for various scientific investigations.

Advanced Spectroscopic Characterization and Structural Elucidation

Computational and Theoretical Chemistry Studies of 6 Bromo 8 Fluoro 3 Quinolyl Methanol

Density Functional Theory (DFT) Calculations

Geometry Optimization, Electronic Structure, and Frontier Molecular Orbital (FMO) Analysis

In a typical DFT study, the first step involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For (6-Bromo-8-fluoro-3-quinolyl)methanol, this would involve determining the bond lengths, bond angles, and dihedral angles of the quinoline (B57606) core and the methanol (B129727) substituent.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density and the energies of the molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical FMO analysis for this compound would likely show the HOMO localized primarily on the electron-rich quinoline ring, particularly the regions with higher electron density. The LUMO would also be distributed over the quinoline ring system, representing the most likely sites for nucleophilic attack. The presence of the bromine and fluorine atoms would influence the electron distribution and orbital energies due to their electronegativity and size.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can also be employed to predict various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The calculated shifts would be influenced by the electronic environment of each nucleus, which is affected by the substituent groups on the quinoline ring.

Similarly, theoretical Infrared (IR) vibrational frequencies can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the O-H stretch of the methanol group and various C-H and C=C vibrations of the quinoline ring.

Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that illustrates the charge distribution on the surface of a molecule. The MEP map uses a color scale to represent regions of different electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol group, indicating these as potential sites for protonation or interaction with electrophiles. Positive potential might be observed on the hydrogen atom of the hydroxyl group and on the carbon atoms adjacent to the electronegative fluorine and bromine atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While specific Molecular Dynamics (MD) simulation studies on this compound are not found, MD is a powerful technique for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape.

This would be particularly useful for understanding the rotational freedom of the methanol group relative to the quinoline ring and identifying the most stable conformations. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide insights into how the solvent influences the molecule's conformation and dynamics through intermolecular interactions such as hydrogen bonding.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. For a molecule like this compound, one could theoretically study various reactions, such as the oxidation of the methanol group or nucleophilic substitution at the quinoline ring.

By calculating the potential energy surface for a given reaction, researchers can determine the activation energies associated with different pathways, thereby predicting the most likely reaction mechanism. For example, a study could investigate the mechanism of a substitution reaction where the bromine atom is replaced by another group, identifying the structure and energy of the transition state for this process.

Quantitative Structure-Property Relationships (QSPR) for Predicting Physicochemical Behaviors

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. Although no specific QSPR studies for this compound have been identified, such models could be developed to predict properties like boiling point, solubility, and partition coefficient.

The development of a QSPR model would involve calculating a set of molecular descriptors for a series of related quinoline derivatives. These descriptors, which quantify various aspects of the molecular structure (e.g., topological, electronic, steric), would then be used to build a mathematical equation that relates them to a specific property. Such a model could then be used to predict the properties of this compound and other similar compounds.

While specific academic research focusing exclusively on this compound is limited, its structural features as a functionalized quinoline provide a strong basis for assessing its potential in chemical and medicinal research. The quinoline core is a significant scaffold in drug discovery, known for a wide spectrum of biological activities. nih.govjddtonline.info This article will project the future research perspectives for this compound based on the established importance of quinoline derivatives in therapeutic medicine.

Q & A

Q. What are the optimized synthetic routes for (6-Bromo-8-fluoro-3-quinolyl)methanol?

Methodological Answer: The synthesis typically involves halogenation and functional group transformations. For example, bromo and fluoro substituents can be introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. A similar compound, (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, was synthesized using reagents like AlCl₃ for Friedel-Crafts alkylation and K₂CO₃ as a base in DMF under reflux conditions . Purification via column chromatography (cyclohexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers characterize this compound spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl groups at δ 1.5–5.0 ppm) .

- FT-IR : Identify functional groups (e.g., O-H stretch ~3200 cm⁻¹, C-Br ~600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using ESI or EI-MS .

Q. What solvents are optimal for dissolving this compound?

Methodological Answer: Methanol and chloroform (1:2 v/v) are effective due to their polarity and ability to dissolve fluorinated aromatic compounds . For crystallography, cold acetic acid/methanol mixtures (3:1 v/v) are used to stabilize the compound .

Q. How should researchers handle stability and storage?

Methodological Answer: Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light, as bromo-fluoroquinoline derivatives are prone to photodegradation . Safety protocols include using fume hoods, gloves, and eye protection due to potential toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. The program refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, fluoro-substituted analogs like (40-fluoro phenyl azo) derivatives were resolved with SHELX, revealing bent molecular geometries (144° bend angle) and intermolecular interactions .

Q. What electronic effects arise from bromo and fluoro substituents in this compound?

Methodological Answer:

- Fluoro : Electron-withdrawing nature reduces electron density at the 8-position, enhancing electrophilic substitution reactivity at the 6-bromo site .

- Bromo : Acts as a leaving group in nucleophilic substitutions. Comparative studies with chloro/methyl analogs show bromo’s stronger inductive effect, influencing regioselectivity in cross-couplings .

Q. How can researchers address contradictory bioactivity data in fluorinated quinolines?

Methodological Answer:

- Statistical Analysis : Use multivariate regression to isolate substituent effects (e.g., fluoro vs. bromo) on bioactivity .

- Control Experiments : Compare batch synthesis outcomes (e.g., purity via HPLC) to rule out impurities as confounding factors .

- Meta-Analysis : Cross-reference data from PubChem and high-resolution crystallography to validate structural hypotheses .

Q. What strategies optimize catalytic reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.